4-Methyl-5-decanol
Overview
Description
4-Methyl-5-decanol is an organic compound with the molecular formula C11H24O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-5-decanol can be synthesized through several methods. One common approach involves the reduction of 4-methyl-5-decanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 4-methyl-5-decanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the ketone to the corresponding alcohol with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-decanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 4-methyl-5-decanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the reduction of 4-methyl-5-decanone yields this compound.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form this compound chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Methyl-5-decanone.
Reduction: this compound.
Substitution: this compound chloride.
Scientific Research Applications
4-Methyl-5-decanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: Research studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Methyl-5-decanol depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting microbial cell walls and leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-Methyl-5-decanol can be compared with other similar alcohols, such as:
4-Methyl-2-pentanol: Another branched alcohol with similar chemical properties but a shorter carbon chain.
5-Decanol: A straight-chain alcohol with similar molecular weight but lacking the methyl group at the fourth position.
Uniqueness: The presence of the methyl group at the fourth position in this compound imparts unique steric and electronic properties, making it distinct from other alcohols
Properties
IUPAC Name |
4-methyldecan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-4-6-7-9-11(12)10(3)8-5-2/h10-12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFXEWIRIPTIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339691 | |
Record name | 4-Methyl-5-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213547-15-0 | |
Record name | 4-Methyl-5-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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